

Introduction: The Significance of 1-(2-Chloropyrimidin-4-yl)ethanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(2-Chloropyrimidin-4-yl)ethanone

Cat. No.: B1417901

[Get Quote](#)

1-(2-Chloropyrimidin-4-yl)ethanone (CAS No. 1312535-78-6) is a heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. As a functionalized pyrimidine, it serves as a crucial building block for the synthesis of more complex molecules, particularly kinase inhibitors and other targeted therapeutic agents. The pyrimidine core is a privileged scaffold in drug development, appearing in numerous FDA-approved drugs. The chloro- and acetyl- substituents on this molecule provide reactive handles for a variety of chemical transformations, making it a versatile starting material.

A thorough understanding of the physical properties of this compound is paramount for its effective use in synthesis, formulation, and biological screening. These properties dictate its behavior in reaction media, its potential for purification, its stability, and its pharmacokinetic profile. This guide provides a comprehensive overview of the known and predicted physical properties of **1-(2-Chloropyrimidin-4-yl)ethanone**, outlines protocols for its experimental characterization, and offers insights grounded in established chemical principles.

Section 1: Chemical Identity and Structure

Correctly identifying a chemical entity is the foundation of all subsequent research. It is critical to distinguish **1-(2-Chloropyrimidin-4-yl)ethanone** from its structural isomer, 1-(2-Chloropyridin-4-yl)ethanone, as their properties differ significantly.

- Chemical Name: **1-(2-Chloropyrimidin-4-yl)ethanone**

- CAS Number: 1312535-78-6[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Formula: C₆H₅ClN₂O[\[1\]](#)[\[2\]](#)[\[4\]](#)
- Molecular Weight: 156.57 g/mol [\[1\]](#)[\[2\]](#)
- InChI Key: ITCRDUUQMVEFAV-UHFFFAOYSA-N[\[1\]](#)[\[2\]](#)
- SMILES Code: CC(=O)C1=CC=NC(Cl)=N1[\[2\]](#)

Chemical Structure Diagram

Caption: Figure 1: Structure of **1-(2-Chloropyrimidin-4-yl)ethanone**.

Section 2: Core Physical Properties

The following table summarizes the available physical property data for **1-(2-Chloropyrimidin-4-yl)ethanone**. A critical distinction is made between experimentally determined values and computationally predicted values. For a research-grade compound, many physical properties are initially estimated using computational models before being confirmed experimentally.

Physical Property	Value	Data Type	Citation(s)
Physical Form	Solid	Reported	[1]
Boiling Point	307.9 ± 15.0 °C (at 760 mmHg)	Predicted	[1] [4]
Melting Point	Not available	-	
Density	1.311 ± 0.06 g/cm ³	Predicted	[4]
pKa (Conjugate Acid)	-3.33 ± 0.20	Predicted	[4]

Section 3: Computational Data and Physicochemical Predictions

In modern drug development, *in silico* predictions of physicochemical properties are essential for early-stage assessment of a compound's drug-likeness. These parameters influence

absorption, distribution, metabolism, and excretion (ADME).

Parameter	Value	Significance in Drug Development	Citation(s)
Topological Polar Surface Area (TPSA)	42.85 Å ²	TPSA is a key predictor of drug absorption and brain penetration. A value < 140 Å ² is generally favorable for good oral bioavailability.	[2]
LogP (Octanol-Water Partition Coeff.)	1.33	Indicates the lipophilicity of the molecule. A LogP between 1 and 3 is often targeted for optimal membrane permeability.	[4]
Consensus Log Po/w	1.19	The average of multiple computational methods, providing a more robust estimate of lipophilicity.	[2]
Number of H-bond Acceptors	3	Influences solubility and binding interactions. Conforms to Lipinski's Rule of Five (≤ 10).	[2]
Number of H-bond Donors	0	Influences solubility and binding interactions. Conforms to Lipinski's Rule of Five (≤ 5).	[2]
Number of Rotatable Bonds	1	Relates to conformational flexibility. A lower	[2]

number (≤ 10) is generally associated with better oral bioavailability.

These computational metrics suggest that **1-(2-Chloropyrimidin-4-yl)ethanone** possesses a favorable profile for development as a drug lead or intermediate, warranting further experimental validation.

Section 4: Methodologies for Experimental Characterization

The absence of extensive published experimental data necessitates a clear framework for its determination. The following are standard, authoritative protocols that a researcher would employ to characterize this compound.

Workflow for Physical Property Determination

Caption: Figure 2: Workflow for experimental characterization.

Melting Point Determination (Capillary Method)

Expertise & Rationale: The melting point is a fundamental indicator of purity. A sharp, well-defined melting range suggests a highly pure substance, while a broad or depressed range indicates the presence of impurities. The capillary method is a standard, reliable technique requiring minimal sample.

Protocol:

- **Sample Preparation:** Finely powder a small amount (2-3 mg) of dry **1-(2-Chloropyrimidin-4-yl)ethanone**.
- **Capillary Loading:** Tap the open end of a glass capillary tube into the powder to pack a small amount of sample into the closed end. The packed sample height should be 2-3 mm.
- **Apparatus Setup:** Place the loaded capillary into a calibrated melting point apparatus.

- Measurement:
 - Heat the apparatus rapidly to a temperature approximately 15-20 °C below the predicted melting point (if available) or a literature value for a similar structure.
 - Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
 - Record the temperature at which the first drop of liquid appears (T_1).
 - Record the temperature at which the entire sample has melted into a clear liquid (T_2).
 - The melting range is reported as $T_1 - T_2$.

Trustworthiness: The protocol's validity is ensured by using a calibrated thermometer or apparatus. Calibration is typically performed using certified standards with known melting points (e.g., benzophenone, caffeine).

Solubility Assessment

Expertise & Rationale: Solubility data is critical for selecting appropriate solvents for chemical reactions, purification (crystallization), and formulation. A qualitative assessment across a range of solvents with varying polarities provides a practical solubility profile.

Protocol:

- Solvent Selection: Prepare vials containing 1 mL of various standard laboratory solvents (e.g., Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran, Hexanes).
- Sample Addition: Add a pre-weighed amount of **1-(2-Chloropyrimidin-4-yl)ethanone** (e.g., 10 mg) to each vial.
- Observation:
 - Vortex or stir each vial vigorously for 1-2 minutes at room temperature.
 - Visually inspect for dissolution. Classify as:

- Freely Soluble: No solid particles visible.
- Sparingly Soluble: Majority of solid has dissolved, but some remains.
- Insoluble: No apparent dissolution.
- Heating (Optional): For samples that are sparingly soluble or insoluble, gently heat the vial to determine if solubility increases with temperature.

Trustworthiness: This protocol provides a self-validating qualitative assessment. For quantitative data, a more rigorous protocol involving saturation and concentration measurement (e.g., via HPLC or UV-Vis) would be required.

Spectroscopic Analysis

Expertise & Rationale: Spectroscopic analysis provides unambiguous confirmation of the chemical structure. Each technique offers complementary information.

- ^1H NMR (Proton Nuclear Magnetic Resonance): Confirms the number and connectivity of hydrogen atoms. For **1-(2-Chloropyrimidin-4-yl)ethanone**, one would expect:
 - A singlet for the methyl protons ($-\text{CH}_3$) around δ 2.5-2.8 ppm.
 - Two doublets in the aromatic region (δ 7.5-9.0 ppm) corresponding to the two protons on the pyrimidine ring. The coupling constants would confirm their ortho relationship.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon skeleton. Key expected signals include:
 - A signal for the carbonyl carbon ($\text{C}=\text{O}$) in the downfield region ($\delta > 190$ ppm).
 - Four distinct signals for the pyrimidine ring carbons.
 - A signal for the methyl carbon ($-\text{CH}_3$) in the upfield region ($\delta \sim 25$ -30 ppm).
- MS (Mass Spectrometry): Confirms the molecular weight. In Electrospray Ionization (ESI) mode, the primary ion observed would be the protonated molecule $[\text{M}+\text{H}]^+$ at m/z 157.57. A

characteristic isotopic pattern for one chlorine atom (a ~3:1 ratio of M to M+2 peaks) would provide definitive evidence of its presence.

- FTIR (Fourier-Transform Infrared Spectroscopy): Identifies key functional groups. A strong absorption band around 1690-1710 cm⁻¹ would be indicative of the aryl ketone carbonyl (C=O) stretch.

Section 5: Safety and Handling

Professional diligence requires strict adherence to safety protocols when handling any chemical intermediate.

- Signal Word: Warning[1]
- GHS Pictogram: GHS07 (Harmful)[1]
- Hazard Statements:
 - H302: Harmful if swallowed.[1]
 - H315: Causes skin irritation.[1]
 - H319: Causes serious eye irritation.[1]
 - H335: May cause respiratory irritation.[1]
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
 - P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Storage: Store at room temperature in a dry, well-ventilated area, preferably under an inert atmosphere.[1][4]

Conclusion

1-(2-Chloropyrimidin-4-yl)ethanone is a valuable building block whose full experimental characterization is not yet widely published. This guide consolidates the available high-quality computational and supplier-reported data, providing a strong foundation for its use. Crucially, it also provides the authoritative experimental frameworks that researchers in the field must use to validate these properties. By transparently distinguishing between predicted and confirmed data and by detailing the protocols for experimental determination, this document serves as a practical and trustworthy resource for scientists advancing the frontiers of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(2-Chloropyrimidin-4-yl)ethanone | 1312535-78-6 [sigmaaldrich.com]
- 2. 1312535-78-6 | 1-(2-Chloropyrimidin-4-yl)ethanone | Chlorides | Ambeed.com [ambeed.com]
- 3. 1-(2-Chloropyrimidin-4-yl)ethanone | 1312535-78-6 [sigmaaldrich.com]
- 4. 1-(2-Chloropyrimidin-4-yl)ethanone | lookchem [lookchem.com]
- To cite this document: BenchChem. [Introduction: The Significance of 1-(2-Chloropyrimidin-4-yl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1417901#1-2-chloropyrimidin-4-yl-ethanone-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com